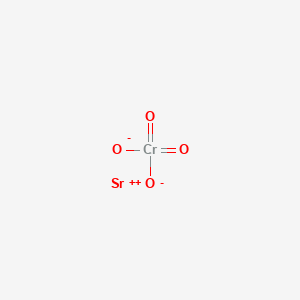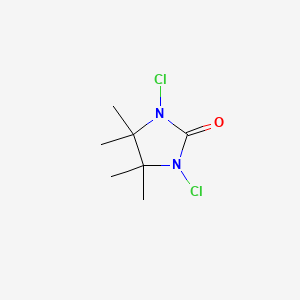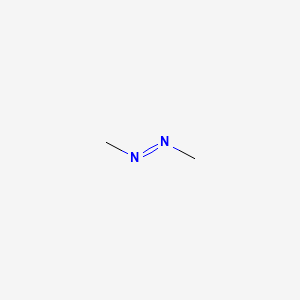
butanedioic acid;4-(3-methylpiperidin-1-yl)-1-(2,4,6-trimethoxyphenyl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanedioic acid;4-(3-methylpiperidin-1-yl)-1-(2,4,6-trimethoxyphenyl)butan-1-one is a complex organic compound that features a combination of functional groups, including a butanedioic acid moiety, a piperidine ring, and a trimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid;4-(3-methylpiperidin-1-yl)-1-(2,4,6-trimethoxyphenyl)butan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Attachment of the Trimethoxyphenyl Group: This step might involve electrophilic aromatic substitution or other coupling reactions to attach the trimethoxyphenyl group to the piperidine ring.
Incorporation of the Butanedioic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the trimethoxyphenyl group.
Reduction: Reduction reactions could target the carbonyl groups or other reducible sites within the molecule.
Substitution: Various substitution reactions might occur, especially at the aromatic ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology
In biological research, the compound could be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
Pharmacologically, the compound might be investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antimicrobial properties.
Industry
In industrial applications, the compound could be used in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.
Wirkmechanismus
The mechanism of action of butanedioic acid;4-(3-methylpiperidin-1-yl)-1-(2,4,6-trimethoxyphenyl)butan-1-one would depend on its specific interactions with molecular targets. This might involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanedioic acid derivatives: Compounds with similar butanedioic acid moieties.
Piperidine derivatives: Compounds featuring the piperidine ring.
Trimethoxyphenyl derivatives: Compounds with the trimethoxyphenyl group.
Uniqueness
The uniqueness of butanedioic acid;4-(3-methylpiperidin-1-yl)-1-(2,4,6-trimethoxyphenyl)butan-1-one lies in its combination of these functional groups, which might confer unique chemical and biological properties not found in simpler analogs.
Eigenschaften
CAS-Nummer |
138230-22-5 |
|---|---|
Molekularformel |
C23H35NO8 |
Molekulargewicht |
453.5 g/mol |
IUPAC-Name |
butanedioic acid;4-(3-methylpiperidin-1-yl)-1-(2,4,6-trimethoxyphenyl)butan-1-one |
InChI |
InChI=1S/C19H29NO4.C4H6O4/c1-14-7-5-9-20(13-14)10-6-8-16(21)19-17(23-3)11-15(22-2)12-18(19)24-4;5-3(6)1-2-4(7)8/h11-12,14H,5-10,13H2,1-4H3;1-2H2,(H,5,6)(H,7,8) |
InChI-Schlüssel |
DNEQGHONGAQMLP-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)CCCC(=O)C2=C(C=C(C=C2OC)OC)OC.C(CC(=O)O)C(=O)O |
Kanonische SMILES |
CC1CCCN(C1)CCCC(=O)C2=C(C=C(C=C2OC)OC)OC.C(CC(=O)O)C(=O)O |
Synonyme |
CRL 41 034 CRL 41034 CRL-41034 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 7-amino-2-(4-tert-butylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1219969.png)



![3-{[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(pentadecanoyloxy)propyl pentadecanoate](/img/structure/B1219976.png)


![3,4,5-Trimethoxybenzoic acid [(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)amino] ester](/img/structure/B1219980.png)
![ETHYL 2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE](/img/structure/B1219981.png)




